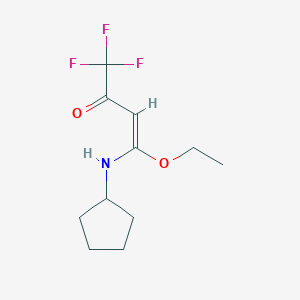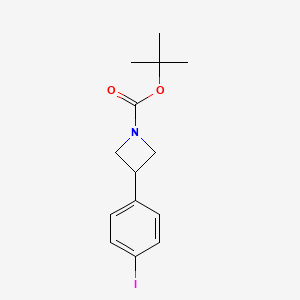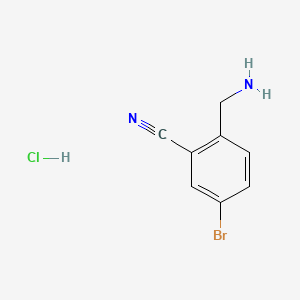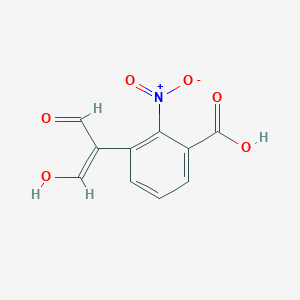
3-(1-Formyl-2-hydroxyvinyl)-2-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde is a chemical compound with the molecular formula C10H7NO6 It is known for its unique structure, which includes a nitro group, a carboxyl group, and a malondialdehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde typically involves the nitration of a suitable aromatic precursor followed by the introduction of the malondialdehyde group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process may also involve steps to protect and deprotect functional groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde may involve large-scale nitration and subsequent functionalization reactions. The process is optimized for yield and purity, often requiring advanced purification techniques such as recrystallization or chromatography to obtain the final product in a usable form.
化学反应分析
Types of Reactions
2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
科学研究应用
2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用机制
The mechanism by which 2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde exerts its effects involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes and enzyme activity. The carboxyl group may interact with proteins and other biomolecules, affecting their function and stability. The malondialdehyde moiety can form adducts with nucleophiles, leading to modifications in molecular structures and functions.
相似化合物的比较
Similar Compounds
2-Nitrobenzoic acid: Shares the nitro and carboxyl groups but lacks the malondialdehyde moiety.
Malondialdehyde: Contains the malondialdehyde group but lacks the aromatic ring and nitro group.
3-Nitrophthalic acid: Similar aromatic structure with nitro and carboxyl groups but different substitution pattern.
Uniqueness
2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and malondialdehyde groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C10H7NO6 |
|---|---|
分子量 |
237.17 g/mol |
IUPAC 名称 |
3-[(Z)-1-hydroxy-3-oxoprop-1-en-2-yl]-2-nitrobenzoic acid |
InChI |
InChI=1S/C10H7NO6/c12-4-6(5-13)7-2-1-3-8(10(14)15)9(7)11(16)17/h1-5,12H,(H,14,15)/b6-4+ |
InChI 键 |
AYMDTXXADJGCEA-GQCTYLIASA-N |
手性 SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])/C(=C/O)/C=O |
规范 SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(=CO)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


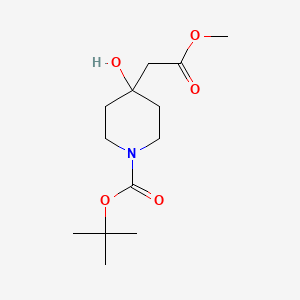
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)
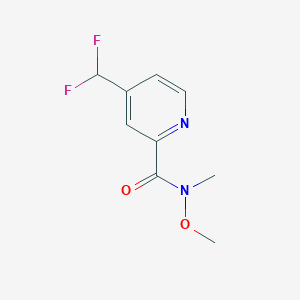
![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)

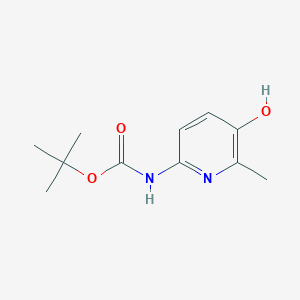
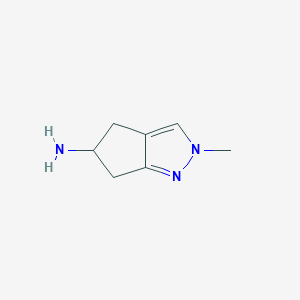
![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)
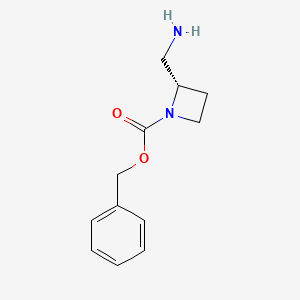
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
